N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various medical conditions, including pain, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide exerts its effects by activating the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells and peripheral tissues. Activation of CB2 receptors leads to a reduction in inflammation and pain perception, as well as potential neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide has been shown to have a number of other biochemical and physiological effects. These include modulation of immune function, regulation of cell proliferation and apoptosis, and potential anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide in laboratory experiments is its selectivity for CB2 receptors, which allows for more precise targeting of these receptors compared to other cannabinoid agonists. However, one limitation of using N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide is its relatively short half-life, which can make dosing and administration more challenging.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide. One area of interest is its potential use in the treatment of chronic pain, particularly in conditions such as neuropathic pain where current treatments are often inadequate. Additionally, further investigation is needed to determine the full extent of N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, there is growing interest in the use of CB2 receptor agonists as potential anti-cancer agents, and N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide may have a role to play in this area as well.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide has been the subject of numerous scientific studies, particularly in the field of cannabinoid pharmacology. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15(12-7-2-3-8-13(12)17)14(18)10-5-4-6-11(9-10)16(19)20/h4-6,9,12-13,17H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLIEHXUJWWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.